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Compound of Interest

Compound Name: 3-Fluoropentane

Cat. No.: B1627487 Get Quote

Technical Guide: 3-Fluoropentane
Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoropentane, including its

chemical identity, physicochemical properties, a representative synthetic pathway, and a

summary of its toxicological profile and potential applications.

Chemical Identity
Identifier Value

IUPAC Name 3-fluoropentane[1]

CAS Registry Number 41909-29-9[1][2]

Molecular Formula C5H11F[1][2]

Molecular Weight 90.14 g/mol [1]

Canonical SMILES CCC(CC)F[1]

InChI Key FBWYFZYJEAMPHJ-UHFFFAOYSA-N[1]
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The following table summarizes the key physicochemical properties of 3-Fluoropentane.

Please note that these values are primarily based on estimations.

Property Value Source

Melting Point -120.5 °C (estimate) [3]

Boiling Point 53.65 °C (estimate) [3]

Density 0.7915 g/cm³ (estimate) [3]

Refractive Index 1.3540 (estimate) [3]

Synthesis
A potential synthetic route to 3-Fluoropentane involves the direct C(sp³)–H fluorination of

pentane. This modern approach utilizes a photosensitized reaction, offering a pathway to

selectively introduce a fluorine atom onto the alkane backbone.

Experimental Protocol: Photosensitized C–H
Fluorination
While a detailed, step-by-step protocol for the synthesis of 3-Fluoropentane is not readily

available in the public domain, a representative procedure for a ketone-directed C(sp³)–H

fluorination is described in the literature. This method provides a conceptual basis for the

synthesis of 3-Fluoropentane from pentane.

The general principle involves the generation of a highly reactive fluorine radical source under

photochemical conditions. A photosensitizer absorbs light and transfers energy to a fluorine-

containing reagent, leading to the formation of a fluorine radical. This radical can then abstract

a hydrogen atom from the alkane, followed by a fluorine atom transfer to the resulting alkyl

radical. The selectivity for the 3-position in pentane is a key challenge in such direct fluorination

reactions.

Logical Workflow for Photosensitized C-H Fluorination
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Caption: Logical workflow for the synthesis of 3-Fluoropentane via photosensitized C-H

fluorination.

Spectroscopic Data
Detailed experimental spectroscopic data for 3-Fluoropentane is not widely published.

However, spectral database entries indicate the existence of ¹³C and ¹⁹F NMR data.

Researchers requiring this information are advised to consult specialized spectral databases.

Toxicology and Safety
Specific toxicological studies on 3-Fluoropentane are limited. As with any fluorinated

hydrocarbon, appropriate safety precautions should be taken in a laboratory setting. This

includes working in a well-ventilated fume hood and using personal protective equipment such

as gloves and safety glasses. The toxicology of fluoroalkenes has been a subject of research,

and it is known that the toxicity can vary significantly depending on the specific structure of the

compound.[4]

Applications in Research and Drug Development
While direct applications of 3-Fluoropentane in drug development are not extensively

documented, its structure is relevant to medicinal chemistry. The introduction of fluorine into

organic molecules is a common strategy to modulate pharmacokinetic and pharmacodynamic

properties. Fluorine can alter metabolic stability, binding affinity, and lipophilicity of drug

candidates. Therefore, 3-Fluoropentane can serve as a simple model compound for studying

the effects of fluorine substitution on the physicochemical properties of aliphatic chains.

Furthermore, fluorinated building blocks are crucial in the synthesis of complex pharmaceutical

agents. While 3-Fluoropentane itself may not be a common building block, the methodologies

for its synthesis, such as direct C-H fluorination, are of significant interest to the pharmaceutical

industry for the late-stage functionalization of drug leads. The development of radiolabeled

tracers for positron emission tomography (PET) is another area where novel fluorination

methods are critical.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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